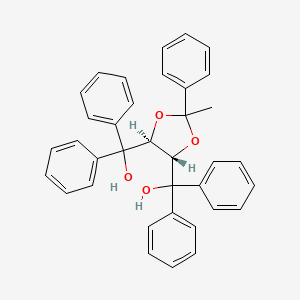

((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): is a chiral compound with significant applications in asymmetric synthesis. It is known for its role as a chiral ligand in the preparation of chiral titanium catalysts, which are employed for asymmetric additions of alkyl groups to aldehydes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane

生物活性

The compound ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) , also known by its CAS number 171086-52-5 , is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Formula

The molecular formula of the compound is C47H38O4 with a molecular weight of approximately 666.80 g/mol . The structure consists of two diphenylmethanol moieties linked through a dioxolane unit, contributing to its unique chemical properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 666.80 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.

- Cytotoxicity : Studies indicate that certain concentrations may exhibit cytotoxic effects on specific cancer cell lines while maintaining low toxicity in normal cells.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant potential of various dioxolane derivatives, ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) demonstrated a strong ability to scavenge DPPH radicals (up to 93% inhibition), comparable to standard antioxidants like vitamin C .

Study 2: Tyrosinase Inhibition

In vitro experiments using B16F10 melanoma cells revealed that the compound effectively inhibited tyrosinase activity. The inhibition was dose-dependent, with significant reductions observed at concentrations as low as 10 µM . This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on various cancer cell lines indicated that while the compound showed potent activity against certain tumor cells (IC50 values ranging from 15 to 25 µM), it did not exhibit significant toxicity towards normal fibroblast cells at concentrations below 20 µM . This selectivity highlights its potential as a therapeutic agent with reduced side effects.

特性

分子式 |

C36H32O4 |

|---|---|

分子量 |

528.6 g/mol |

IUPAC名 |

[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |

InChI |

InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m0/s1 |

InChIキー |

QVQMFUMIQACODH-LQJZCPKCSA-N |

異性体SMILES |

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

正規SMILES |

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。